
1,2-Dioctylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dioctylcyclohexane is an organic compound with the molecular formula C22H44 It is a derivative of cyclohexane, where two octyl groups are attached to the first and second carbon atoms of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dioctylcyclohexane can be synthesized through several methods. One common approach involves the catalytic hydrogenation of dioctylcyclohexadiene. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions to ensure complete hydrogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dioctylcyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert any functional groups present into their corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Br2, Cl2, UV light, or catalysts like iron (Fe).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclohexanes.
Applications De Recherche Scientifique
1,2-Dioctylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and plasticizers.
Mécanisme D'action
The mechanism of action of 1,2-dioctylcyclohexane largely depends on its interactions with other molecules. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. Its hydrophobic nature allows it to embed within lipid membranes, potentially affecting the function of membrane-bound proteins and signaling pathways.
Comparaison Avec Des Composés Similaires
1,2-Dimethylcyclohexane: A smaller analog with methyl groups instead of octyl groups.
1,2-Diethylcyclohexane: Similar structure but with ethyl groups.
1,2-Dipropylcyclohexane: Contains propyl groups.
Uniqueness: 1,2-Dioctylcyclohexane is unique due to its long octyl chains, which impart distinct physical and chemical properties compared to its smaller analogs. These long chains increase its hydrophobicity and potential for interactions with lipid membranes, making it particularly useful in applications requiring hydrophobic interactions.
Propriétés
Formule moléculaire |
C22H44 |
|---|---|
Poids moléculaire |
308.6 g/mol |
Nom IUPAC |
1,2-dioctylcyclohexane |
InChI |
InChI=1S/C22H44/c1-3-5-7-9-11-13-17-21-19-15-16-20-22(21)18-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
Clé InChI |
NTOKGSQOUBXQAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CCCCC1CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Pyrazolo[4,3-d]thiazole-5-carbaldehyde](/img/structure/B12867395.png)
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12867409.png)
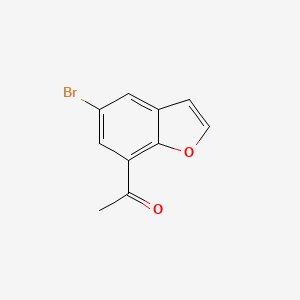
![9-(Benzo[d][1,3]dioxol-5-yl)-4-((7-hydroxy-4-(hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B12867422.png)
![3-(2-(3-(2-Fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-2-oxoethyl)isoindolin-1-one](/img/structure/B12867423.png)
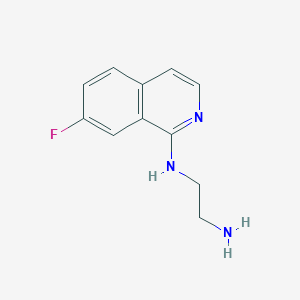
![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12867429.png)

![(4-chloro-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12867444.png)
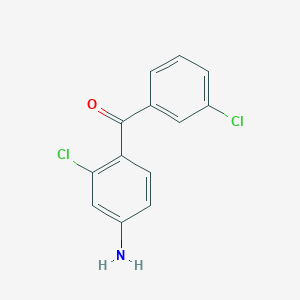

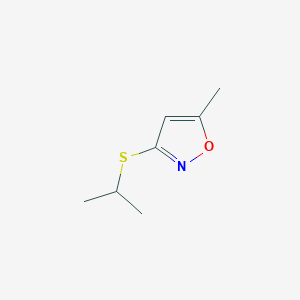
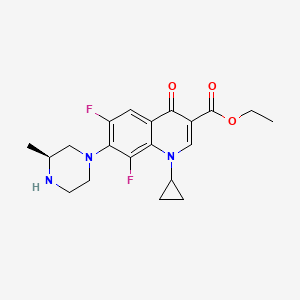
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
